Product packaging for 1-tert-butyl-1H-benzimidazol-5-amine(Cat. No.:CAS No. 35681-34-6)

1-tert-butyl-1H-benzimidazol-5-amine

Cat. No.: B2699923
CAS No.: 35681-34-6
M. Wt: 189.262
InChI Key: PADDCGAGTTURJK-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-benzimidazol-5-amine is an organic compound with the molecular formula C11H15N3 and a molecular weight of 189.3 g/mol . It belongs to the benzimidazole class of heterocyclic compounds, which are recognized in medicinal chemistry as a "privileged structure" due to their wide range of biological activities . The benzimidazole nucleus is a fused bicyclic system consisting of a benzene ring fused with a five-membered imidazole ring . This core scaffold is a key pharmacophore in numerous therapeutic agents, including antiparasitics, antimicrobials, antivirals, and antihypertensives . Researchers value this specific 5-amino derivative as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Compounds based on the benzimidazole structure have demonstrated significant research potential in areas such as anticancer and antimicrobial studies . For instance, related amidine-substituted benzimidazole compounds have shown strong inhibitory effects on cancer cell viability in research settings . The tert-butyl substituent on the imidazole nitrogen can influence the compound's lipophilicity and steric properties, which are critical parameters in drug discovery and development. This product is intended for research purposes in laboratory settings only. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B2699923 1-tert-butyl-1H-benzimidazol-5-amine CAS No. 35681-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADDCGAGTTURJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Field of N Substituted Benzimidazole Chemistry

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide range of pharmacologically active compounds. acs.orgarabjchem.org This bicyclic system, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, mimics the structure of naturally occurring purines, allowing it to interact with various biological targets. arabjchem.org The process of N-substitution, which involves attaching a substituent to one of the nitrogen atoms of the imidazole ring, is a common strategy to modulate the molecule's properties. tsijournals.com

The specific placement of a tert-butyl group at the N-1 position of the benzimidazole ring in 1-tert-butyl-1H-benzimidazol-5-amine is significant. The bulky and lipophilic nature of the tert-butyl group can influence the compound's solubility, metabolic stability, and how it binds to biological targets. nih.gov Studies on related N-alkyl benzimidazoles, such as N-butyl-1H-benzimidazole, have shown that the N-substituent can affect the molecule's structural organization and electronic properties without significantly altering the core benzimidazole conjugation. mdpi.com The biological activity of benzimidazole derivatives is often influenced by both the type of substituent and its position on the ring system. tsijournals.commdpi.com

Rationale for Academic Investigation of Its Chemical Properties and Reactivity

The academic interest in 1-tert-butyl-1H-benzimidazol-5-amine stems from its potential as a versatile building block in synthetic and medicinal chemistry. The molecule possesses two key features that drive this interest: the N-tert-butyl group and the 5-amino group.

The N-tert-butyl group is a sterically demanding substituent that can direct the course of chemical reactions and influence the final conformation of more complex molecules built from this core. nih.gov Its presence can also protect the benzimidazole (B57391) core from certain metabolic pathways, a desirable trait in drug design.

The primary amine (-NH₂) at the 5-position of the benzene (B151609) ring is a crucial functional group that serves as a reactive handle for further chemical modifications. ontosight.ai Researchers can utilize this amino group to introduce a wide variety of other chemical moieties through reactions such as acylation, alkylation, or condensation. acs.org This allows for the systematic synthesis of a library of derivatives, which is a fundamental approach in drug discovery for exploring structure-activity relationships (SAR). acs.orgnih.gov The synthesis of multisubstituted 5-aminobenzimidazoles has been explored as a method to create diverse molecular structures for screening purposes. acs.orgacs.org The reactivity of this amino group is well-established, allowing it to participate in nucleophilic substitution reactions to build more complex heterocyclic systems. cas.cz

Computational and Theoretical Investigations of 1 Tert Butyl 1h Benzimidazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to characterizing the electronic and structural properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key quantum mechanical attributes.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure characterization, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character, while the LUMO signifies its ability to accept an electron, reflecting its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.comresearchgate.net

For 1-tert-butyl-1H-benzimidazol-5-amine, the HOMO is expected to be localized primarily on the benzimidazole (B57391) ring system and the electron-donating amino group at the 5-position. The LUMO would likely be distributed across the aromatic system. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, as shown in the table below.

Table 1: Key Electronic Properties Derived from FMO Analysis (Note: The values below are illustrative examples of parameters that would be calculated in a typical DFT study, not specific data for this compound.)

PropertyFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOEnergy required to remove an electron
Electron Affinity (A) -ELUMOEnergy released when an electron is added
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution
Global Softness (S) 1 / (2η)Measure of polarizability
Electronegativity (χ) (I + A) / 2Power to attract electrons
Chemical Potential (μ) -(I + A) / 2"Escaping tendency" of electrons
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.govmdpi.com It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.govnih.gov

MEP maps use a color scale to denote electrostatic potential values. Typically:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. These are commonly found around hydrogen atoms bonded to electronegative atoms. mdpi.com

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of high negative potential (red/yellow) around the nitrogen atoms of the imidazole (B134444) ring and the amino group, making them primary sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group and those on the aromatic ring would exhibit positive potential (blue), marking them as sites for nucleophilic attack and hydrogen bond donation.

In this compound, NBO analysis would reveal significant delocalization of π-electrons within the fused aromatic ring system. Key interactions would include those between the lone pair orbitals (n) of the nitrogen atoms and the antibonding π* orbitals of the aromatic rings (n → π), as well as interactions between bonding π orbitals and antibonding π orbitals (π → π*). These interactions are fundamental to the aromaticity and stability of the benzimidazole core. mdpi.com

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key area of conformational freedom is the rotation of the tert-butyl group relative to the benzimidazole ring. Due to the significant steric bulk of the tert-butyl group, its rotation would be hindered, and the molecule would adopt a preferred conformation that minimizes steric strain. Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles to identify the most stable (lowest energy) conformer.

Non-Covalent Interaction (NCI) Characterization

Non-covalent interactions (NCIs) are crucial for understanding the supramolecular assembly and crystal packing of molecules. nih.govnih.gov Several topological methods are employed to visualize and characterize these weak interactions.

Reduced Density Gradient (RDG): The RDG method is a powerful tool for visualizing weak non-covalent interactions like hydrogen bonds, van der Waals forces, and steric repulsion based on electron density and its derivatives. mdpi.com RDG plots typically use a color scale on an isosurface, where blue indicates strong attractive interactions (like hydrogen bonds), green signifies weaker van der Waals interactions, and red denotes steric clashes or repulsive interactions. mdpi.com

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic basins and characterize chemical bonds. mdpi.com The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. mdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are methods that provide a topological analysis of electron pairing. mdpi.com The color shades in ELF and LOL maps confirm the presence of bonding and non-bonding electrons, helping to visualize covalent bonds and lone pairs within the molecular structure. researchgate.net

For this compound, these methods would be used to characterize intramolecular hydrogen bonding (e.g., between the amine and an imidazole nitrogen) and predict intermolecular interactions (e.g., N-H···N hydrogen bonds) that would govern its solid-state structure. nih.gov

Computational Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the chemical reactivity and selectivity of a molecule. By integrating the insights from FMO and MEP analyses, one can identify the most probable sites for chemical reactions.

Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. nih.gov A smaller gap implies higher reactivity.

Selectivity: The MEP map provides a clear guide to regioselectivity. The most negative potential sites (e.g., the nitrogen atoms) are the predicted centers for electrophilic attack, while the most positive sites (e.g., the amine hydrogens) are prone to nucleophilic attack or deprotonation. The distribution of the HOMO and LUMO across the molecule further refines these predictions; electrophiles will tend to attack atoms with large coefficients in the HOMO, while nucleophiles will target atoms with large coefficients in the LUMO. nih.gov

For this compound, the amino group and the imidazole nitrogens are the most likely centers of reactivity, influencing its behavior in chemical synthesis and biological interactions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational and theoretical chemistry offer powerful tools to elucidate the intricate details of chemical reactions, providing insights into reaction pathways, intermediate structures, and the energetics of transition states. For many organic molecules, these studies are crucial for understanding reactivity, predicting product formation, and designing novel synthetic routes. However, a comprehensive review of scientific literature reveals a notable absence of specific theoretical investigations focused on the reaction mechanisms and transition states of This compound .

General theoretical principles suggest that the benzimidazole core of this compound would undergo typical electrophilic aromatic substitution reactions. chemicalbook.com The positions on the benzene (B151609) ring (positions 4, 6, and 7) are susceptible to attack by electrophiles, with the specific regioselectivity being influenced by the electronic effects of the existing amino and tert-butyl groups. chemicalbook.com Computational studies on simpler benzimidazoles confirm that the benzene portion of the molecule is π-excessive and thus activated for such reactions. chemicalbook.com A theoretical investigation into these reactions for the specific compound would involve mapping the potential energy surface for the approach of an electrophile, locating the corresponding transition state structures, and calculating the activation energy barriers for substitution at each possible position.

Furthermore, the nitrogen atoms of the imidazole ring can participate in various reactions. The N1-position is occupied by the tert-butyl group, but the N3-nitrogen possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. chemicalbook.com Theoretical studies could model the protonation of this nitrogen or its reaction with alkylating agents, providing insights into the geometry and stability of the resulting transition states and products.

Another area of potential theoretical investigation is the mechanism of formation of the benzimidazole ring itself, often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netrasayanjournal.co.inbeilstein-journals.org While many studies have focused on the synthesis of various benzimidazole derivatives, detailed computational modeling of the cyclization and dehydration steps, including the characterization of transition states for these processes, would provide a deeper understanding of the reaction mechanism. acs.orgrsc.orgorganic-chemistry.org

Although specific data is not available for this compound, the following table illustrates the type of data that would be generated from theoretical studies on reaction mechanisms, using a hypothetical electrophilic nitration reaction as an example.

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Formation of σ-complex (C4-position)This compound + NO₂+[TS₁]‡σ-complex (C4)Data Not AvailableData Not Available
Deprotonation (C4-position)σ-complex (C4) + Base[TS₂]‡4-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺Data Not AvailableData Not Available
Formation of σ-complex (C6-position)This compound + NO₂+[TS₃]‡σ-complex (C6)Data Not AvailableData Not Available
Deprotonation (C6-position)σ-complex (C6) + Base[TS₄]‡6-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺Data Not AvailableData Not Available
Formation of σ-complex (C7-position)This compound + NO₂+[TS₅]‡σ-complex (C7)Data Not AvailableData Not Available
Deprotonation (C7-position)σ-complex (C7) + Base[TS₆]‡7-nitro-1-tert-butyl-1H-benzimidazol-5-amine + HB⁺Data Not AvailableData Not Available

Advanced Methodologies for Mechanistic Elucidation in Benzimidazole Research

Experimental Kinetic Studies for Reaction Rate Determination

Understanding the kinetics of benzimidazole (B57391) synthesis is fundamental to optimizing reaction conditions and elucidating the underlying mechanism. Experimental techniques that monitor reactant and product concentrations over time allow for the determination of reaction rates, rate constants, and reaction orders.

Detailed research findings indicate that techniques like UV-vis stopped-flow kinetic measurements are employed to study the reactivity of intermediates in benzimidazole-related systems. For instance, the reactions of metal hydrides with benzimidazolium salts have been analyzed to determine stoichiometric conversion and reaction thermodynamics. acs.org In a typical kinetic study for the synthesis of a benzimidazole derivative, the rate of condensation between an o-phenylenediamine (B120857) and a carbonyl compound is monitored. The data generated can be used to construct rate laws that describe the reaction mechanism, often involving a multi-step process of addition followed by cyclization and dehydration. researchgate.net

Factors influencing the reaction rate, such as catalyst type, temperature, and solvent polarity, can be systematically investigated. For example, the synthesis of 1,2-disubstituted benzimidazoles has been shown to be efficiently catalyzed by p-toluenesulfonic acid under solvent-free conditions, highlighting the impact of the catalyst on reaction speed. nih.gov

Table 1: Hypothetical Kinetic Data for Benzimidazole Formation
ExperimentInitial [Reactant A] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-3
20.200.103.0 x 10-3
30.100.201.5 x 10-3

This table illustrates how initial rate data can be used to determine the reaction order with respect to each reactant, providing insight into the rate-determining step of the reaction mechanism.

In Situ Spectroscopic Techniques for Monitoring Reaction Progression

In situ spectroscopic methods are powerful tools for observing chemical reactions as they occur, providing real-time data without the need for sample extraction. These techniques offer a continuous view of the concentration changes of reactants, intermediates, and products.

Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. mdpi.com By using a fiber-optic probe immersed in the reaction mixture, characteristic vibrational frequencies can be monitored. mdpi.comnih.gov For the synthesis of 1-tert-butyl-1H-benzimidazol-5-amine from its precursors (e.g., a substituted o-phenylenediamine and an aldehyde or carboxylic acid), one could track the disappearance of the N-H stretching vibrations of the diamine and the C=O stretching of the carbonyl compound, alongside the simultaneous appearance of the C=N stretching and other characteristic bands of the benzimidazole ring. nih.gov This allows for precise determination of reaction endpoints and the identification of any transient intermediates. mdpi.comnih.gov

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction vessel at any given time, confirming the transformation of reactants to products. researchgate.net

Table 2: Key Infrared Frequencies for In Situ Monitoring of Benzimidazole Synthesis
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Observation during Reaction
Amine (Reactant)N-H Stretch3300-3500Signal decreases
Carbonyl (Reactant)C=O Stretch1680-1750Signal decreases
Imine (Intermediate/Product)C=N Stretch1620-1650Signal appears and increases
Benzimidazole RingRing Vibrations1450-1600Signal appears and increases

This table outlines the characteristic IR absorption bands that would be monitored to track the progress of a typical benzimidazole synthesis reaction.

X-ray Crystallography Applications for Solid-State Structure Confirmation (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For benzimidazole derivatives, this technique provides unequivocal confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. semanticscholar.org While a crystal structure for this compound itself is not detailed in the provided search results, analysis of related compounds offers significant insight into the expected structural features.

Studies on benzimidazoles with bulky substituents reveal important structural details. For example, the crystal structure of 2-n-butyl-1-(4-tert-butylphenylsulfonyl)-5-chloro-1H-benzimidazole shows how the planar benzimidazole core and the arylsulfonyl fragment are arranged relative to each other. iucr.org The presence of a tert-butyl group generally influences the crystal packing and can lead to specific intermolecular interactions. In many benzimidazole derivatives, the core ring system is largely planar. researchgate.netnih.gov The tert-butyl group attached to the N1 position would be expected to have C-C bond lengths and angles consistent with sp³ hybridization, and its orientation would be sterically optimized to minimize repulsion with the benzimidazole ring. The crystal lattice is often stabilized by a network of hydrogen bonds and π-π stacking interactions. researchgate.netscispace.com

Table 3: Representative Crystallographic Data for Substituted Benzimidazole Derivatives
ParameterTypical ValueReference Compound(s)
N1-C2 Bond Length (Å)1.32 - 1.382-(3-hydroxypropyl)benzimidazole nih.gov
C4-C5 Bond Length (Å)1.36 - 1.41General Benzimidazoles researchgate.net
N1-C7a Bond Length (Å)1.38 - 1.40N-Butyl-1H-benzimidazole nih.gov
N1-C2-N3 Bond Angle (°)110 - 115General Benzimidazoles researchgate.net
Dihedral Angle (Benzene/Imidazole) (°)< 52-(o-aminophenyl)benzimidazole scispace.com

This table presents typical geometric parameters observed in the crystal structures of related benzimidazole compounds, providing a basis for the expected structure of this compound.

Mass Spectrometry-Based Fragmentation Pattern Analysis for Structural Relationships

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and fragment ions. researchgate.net The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" for identification. journalijdr.com

For this compound, the fragmentation pattern under electron impact (EI) ionization would be expected to show several characteristic features. The molecular ion peak (M⁺) would confirm the compound's molecular weight. A prominent fragmentation pathway for tert-butyl arenes is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ tertiary carbocation. researchgate.net This is often the base peak in the spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C11H15N3, MW: 189.26)
m/zProposed FragmentDescription of Loss
189[C11H15N3]⁺Molecular Ion (M⁺)
174[M - CH3]⁺Loss of a methyl radical from the tert-butyl group
132[M - C4H9]⁺Loss of the tert-butyl radical
105[C6H5N2]⁺Fragment from cleavage of the benzimidazole ring
57[C4H9]⁺tert-butyl cation

This table summarizes the expected major fragments and their corresponding mass-to-charge ratios in the mass spectrum of this compound, based on established fragmentation rules for related structures.

Future Research Directions and Unexplored Avenues for 1 Tert Butyl 1h Benzimidazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the development of greener and more sustainable synthetic routes to 1-tert-butyl-1H-benzimidazol-5-amine and its analogs.

Recent advancements in green chemistry offer promising alternatives. semanticscholar.orgnih.gov These include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a common method for benzimidazole synthesis, can be optimized to minimize waste and energy consumption. semanticscholar.org The exploration of solid-supported catalysts and biocatalysis could also provide more sustainable pathways.

Table 1: Comparison of Conventional and Potential Green Synthetic Methods for Benzimidazoles

FeatureConventional MethodsPotential Green Methods
Solvents Often toxic and hazardous organic solvents.Water, ionic liquids, or solvent-free conditions. semanticscholar.orgnih.gov
Catalysts Strong acids or heavy metals.Heterogeneous catalysts, biocatalysts, or catalyst-free systems. semanticscholar.org
Energy High temperatures and long reaction times.Microwave irradiation, ultrasound, or ambient temperature reactions. semanticscholar.org
Byproducts Often produce significant amounts of waste.High atom economy with minimal waste generation.

Exploration of Unconventional Derivatization Strategies

The presence of a primary amino group and the benzimidazole core in this compound offers multiple sites for derivatization. Future research should explore unconventional strategies to modify this scaffold, leading to novel compounds with unique properties.

One such strategy involves the functionalization of the amino group through reactions beyond simple acylation or alkylation. For instance, the use of isonicotinoyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) could introduce pyridinium (B92312) moieties, potentially enhancing the biological activity or solubility of the resulting compounds. nih.gov Another approach could be the use of the Ritter reaction to introduce N-tert-butyl amide functionalities. documentsdelivered.com

Furthermore, derivatization of the benzimidazole ring itself presents numerous possibilities. C-H functionalization, a powerful tool in modern organic synthesis, could be employed to introduce various substituents at different positions of the benzimidazole core, leading to a diverse library of compounds for screening in various applications. researchgate.net

Advanced Computational Modeling for Complex Chemical Systems

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Advanced computational techniques can be applied to this compound to guide its future development and application.

Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov Such studies can provide insights into its stability, preferred conformations, and the nature of its interactions with other molecules. nih.govnih.govresearchgate.net For example, DFT calculations can help in understanding the hydrogen bonding interactions that are crucial for its biological activity. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets. nih.govnih.govresearchgate.net These techniques are particularly valuable in drug discovery for identifying potential protein targets and optimizing the structure of lead compounds. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate the structural features of a series of derivatives with their biological activity, aiding in the design of more potent compounds. nih.gov

Table 2: Applications of Computational Modeling for this compound

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure analysis.Molecular geometry, vibrational frequencies, electronic transitions, reactivity indices. nih.govnih.govresearchgate.net
Molecular Docking Prediction of binding modes.Binding affinity, protein-ligand interactions, identification of key residues. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Study of dynamic behavior.Stability of protein-ligand complexes, conformational changes, free energy of binding. nih.govnih.govresearchgate.net
QSAR Correlation of structure and activity.Predictive models for biological activity, guidance for structural modification. nih.gov

Investigation as a Ligand in Coordination Chemistry (e.g., with transition metals for catalytic applications)

The nitrogen atoms in the imidazole (B134444) ring and the exocyclic amino group make this compound an excellent candidate for use as a ligand in coordination chemistry. The formation of complexes with transition metals could lead to novel materials with interesting catalytic, electronic, or magnetic properties.

Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, including copper, cobalt, zinc, and palladium. nih.govsmu.canih.gov These complexes have shown promise as catalysts in a range of organic transformations. For instance, N-alkylbenzimidazolepalladium(II) complexes have demonstrated catalytic activity in the direct C-H functionalization of heterocycles. researchgate.net The bulky tert-butyl group in this compound could influence the coordination geometry and steric environment around the metal center, potentially leading to unique catalytic selectivity.

Future research could focus on the synthesis and characterization of transition metal complexes of this compound and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, and reduction. The amino group could also be derivatized to create multidentate ligands, further expanding the coordination chemistry of this scaffold.

Potential as a Functional Moiety in Chemical Probe Development for Fundamental Molecular Interactions

Chemical probes are essential tools for studying biological processes and understanding fundamental molecular interactions. The benzimidazole scaffold has been successfully incorporated into fluorescent probes for the detection of various analytes. researchgate.netrsc.orgmdpi.comnih.govnih.gov The presence of the amino group in this compound makes it an attractive building block for the development of new chemical probes.

The amino group can be readily functionalized with fluorophores or other signaling moieties. For example, it could be reacted with a fluorophore containing a reactive group to create a "turn-on" or "turn-off" fluorescent probe. The benzimidazole core itself can contribute to the photophysical properties of the probe. rsc.org

One promising area of application is the development of probes for detecting metal ions. Benzimidazole-based fluorescent probes have been reported for the selective recognition of Co(II) and other metal ions. researchgate.netmdpi.comnih.gov Another potential application is in the development of probes for biomolecules, such as cysteine, where the amino group could be modified to selectively react with the target molecule. nih.gov The development of "clickable" probes based on this scaffold could also enable its use in chemoproteomic studies for target identification and validation.

Table 3: Potential Applications of this compound in Chemical Probes

Probe TypeTarget AnalytePotential Sensing Mechanism
Fluorescent Probes Metal ions (e.g., Co²⁺, Fe³⁺/²⁺)Chelation-enhanced fluorescence/quenching. rsc.orgmdpi.com
Biothiols (e.g., Cysteine)Michael addition followed by intramolecular cyclization. nih.gov
"Clickable" Probes Cellular proteinsCovalent labeling for target identification.

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl-1H-benzimidazol-5-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:
  • Intermediate formation : React 5-nitrobenzimidazole with tert-butyl bromide in the presence of a base to introduce the tert-butyl group.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
    Optimization Strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions.
  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Reference : Similar protocols for benzimidazole derivatives are detailed in and .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • ¹H/¹³C NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm). The amine proton may appear as a broad peak at δ ~5 ppm .
  • IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1552 for C₁₁H₁₅N₃).
    Cross-Validation : Use X-ray crystallography (via SHELX refinement) for unambiguous confirmation of the tert-butyl orientation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to the following precautions:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
    Reference : Safety protocols for structurally similar amines are outlined in .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer : Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
  • Software Refinement : Use SHELXL for iterative refinement, adjusting parameters like occupancy and thermal factors. Validate with R-factor convergence (<5%) .
  • Cross-Technique Validation : Compare crystallographic data with DFT-calculated bond lengths/angles or NMR-derived torsion angles.
    Example : reports a similar compound’s structure refined using SHELX, highlighting the importance of high-resolution data .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer : Focus on systematic substituent variation and biological testing:
  • Derivative Synthesis : Introduce substituents (e.g., halides, alkyl chains) at the benzimidazole 4-position via Pd-catalyzed coupling .
  • Biological Assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) and compare with parent compound .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity.
    Reference : demonstrates SAR for benzimidazole-triazole hybrids .

Q. What methodological approaches ensure reproducibility in biological activity studies?

  • Methodological Answer : Implement rigorous controls and data triangulation:
  • Positive/Negative Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only controls.
  • Replicates : Perform triplicate experiments with independent synthetic batches.
  • Blinding : Use blinded assessors for activity scoring to reduce bias.
    Reference : emphasizes triangulation and validation for reproducible research .

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